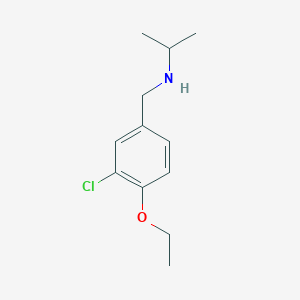![molecular formula C14H17NO3 B275955 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275955.png)
2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol, also known as FURA-2, is a fluorescent calcium indicator that is widely used in scientific research. This compound has a unique structure that allows it to bind with calcium ions, making it an essential tool for studying calcium signaling in cells.
科学研究应用
2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is widely used in scientific research to study calcium signaling in cells. Calcium ions play a crucial role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol allows researchers to monitor changes in intracellular calcium levels in real-time, providing valuable insights into these processes.
作用机制
2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol works by binding with calcium ions, causing a conformational change that results in fluorescence. When excited with light of a specific wavelength, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol emits light at a different wavelength, allowing researchers to measure changes in calcium levels in real-time.
Biochemical and Physiological Effects:
2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol has been shown to have minimal effects on cellular function, making it an ideal tool for studying calcium signaling. However, it is important to note that 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol can interfere with some calcium-dependent processes, such as muscle contraction, at high concentrations.
实验室实验的优点和局限性
One of the main advantages of 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is its ability to provide real-time measurements of intracellular calcium levels. This allows researchers to study calcium signaling in a variety of cells and tissues. 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is also relatively easy to use and can be incorporated into a variety of experimental setups.
However, there are some limitations to using 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol. One of the main limitations is that it can interfere with some calcium-dependent processes at high concentrations. Additionally, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is not suitable for long-term experiments, as it can be toxic to cells at high concentrations.
未来方向
There are many potential future directions for the use of 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol in scientific research. One area of interest is the development of new fluorescent calcium indicators with improved properties, such as increased sensitivity and reduced toxicity. Additionally, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol could be used in combination with other imaging techniques, such as confocal microscopy, to provide a more comprehensive understanding of calcium signaling in cells.
Conclusion:
In conclusion, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is a valuable tool for studying calcium signaling in cells. Its unique structure allows it to bind with calcium ions, making it an essential tool for researchers studying a variety of cellular processes. While there are some limitations to using 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol, its advantages make it a valuable tool for scientific research. With continued research and development, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol has the potential to provide even more insights into the complex world of cellular signaling.
合成方法
The synthesis of 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol involves several steps, starting with the reaction of 2-(4-hydroxyphenoxy)ethanol with 2-chloromethylfuran. This reaction produces 2-(4-{[(2-furylmethyl)oxy]methyl}phenoxy)ethanol, which is then treated with formaldehyde and ammonium chloride to yield 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol. The final product is purified through column chromatography and recrystallization.
属性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
2-[4-[(furan-2-ylmethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C14H17NO3/c16-7-9-18-13-5-3-12(4-6-13)10-15-11-14-2-1-8-17-14/h1-6,8,15-16H,7,9-11H2 |
InChI 键 |
PCPWYXWXOPBGJO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)OCCO |
规范 SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine](/img/structure/B275874.png)
![1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol](/img/structure/B275876.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275882.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275884.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275885.png)
![N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275886.png)
![(2-furylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275888.png)
![1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B275889.png)
![N-allyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275891.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine](/img/structure/B275893.png)
![N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine](/img/structure/B275895.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275896.png)